An In-depth Technical Guide to the Synthesis and Purification of Adarulatide Tetraxetan for Research Applications
An In-depth Technical Guide to the Synthesis and Purification of Adarulatide Tetraxetan for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adarulatide tetraxetan, a crucial precursor for the development of targeted radiopharmaceuticals. Adarulatide tetraxetan, also known as Vipivotide tetraxetan or PSMA-617, is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2][3] Its structure comprises a PSMA-binding motif (Lys-urea-Glu), a linker, and the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), referred to as tetraxetan.[1] This guide details the chemical synthesis of the peptide backbone via Solid-Phase Peptide Synthesis (SPPS), followed by the conjugation of the DOTA chelator and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
I. Synthesis of Adarulatide Peptide
The synthesis of the Adarulatide peptide backbone is typically achieved through automated or manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4][5][6] SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process at each step.[4][7]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adarulatide
1. Resin Preparation:
-
Start with a suitable rink amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure optimal reaction kinetics.[6]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the terminal amine.
-
The reaction time is typically 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and DIPEA.
5. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the Adarulatide sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail for peptides is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to protect sensitive residues.[6]
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding cold diethyl ether and centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether several times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
II. Conjugation of DOTA (Tetraxetan) to the Adarulatide Peptide
Following the synthesis of the peptide, the DOTA chelator is conjugated to a specific amine group on the peptide, typically the N-terminus or a lysine (B10760008) side chain. This is a crucial step for enabling the subsequent radiolabeling with therapeutic or diagnostic radionuclides.[8][9][10]
Experimental Protocol: Solution-Phase DOTA Conjugation
1. Reagent Preparation:
-
Dissolve the crude Adarulatide peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Dissolve a molar excess (typically 1.5-2 equivalents) of a commercially available activated DOTA derivative, such as DOTA-NHS-ester, in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
2. Conjugation Reaction:
-
Slowly add the DOTA-NHS-ester solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction progress by RP-HPLC to observe the formation of the DOTA-peptide conjugate and the consumption of the starting peptide.
3. Quenching:
-
Once the reaction is complete, quench any remaining active NHS-ester by adding a small amount of an amine-containing buffer, such as Tris buffer.
III. Purification of Adarulatide Tetraxetan
Purification of the crude Adarulatide tetraxetan is essential to remove unreacted peptide, excess DOTA, and other impurities generated during the synthesis and conjugation steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose.[11][12][13]
Experimental Protocol: RP-HPLC Purification
1. Column and Mobile Phases:
-
Use a preparative C18 RP-HPLC column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
2. Sample Preparation:
-
Dissolve the crude Adarulatide tetraxetan from the conjugation reaction in a minimal amount of Mobile Phase A or a compatible solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the prepared sample onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
5. Lyophilization:
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final Adarulatide tetraxetan product as a white, fluffy powder.
IV. Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of Adarulatide tetraxetan.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value |
| SPPS | Crude Peptide Yield | 70-85% |
| Conjugation | Crude Conjugate Yield | >90% |
| RP-HPLC | Purified Product Yield | 30-50% (overall) |
Table 2: Quality Control and Purity Analysis
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥95% |
| Mass Spectrometry | Molecular Weight | Corresponds to the theoretical mass |
| Amino Acid Analysis | Amino Acid Ratios | Conforms to the expected sequence |
V. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. Vipivotide tetraxetan | C49H71N9O16 | CID 122706786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
